Detorubicin

Description

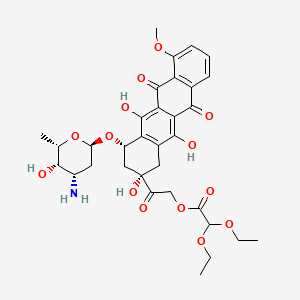

Structure

3D Structure

Properties

CAS No. |

66211-92-5 |

|---|---|

Molecular Formula |

C33H39NO14 |

Molecular Weight |

673.7 g/mol |

IUPAC Name |

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 2,2-diethoxyacetate |

InChI |

InChI=1S/C33H39NO14/c1-5-44-32(45-6-2)31(41)46-13-20(35)33(42)11-16-23(19(12-33)48-21-10-17(34)26(36)14(3)47-21)30(40)25-24(28(16)38)27(37)15-8-7-9-18(43-4)22(15)29(25)39/h7-9,14,17,19,21,26,32,36,38,40,42H,5-6,10-13,34H2,1-4H3/t14-,17-,19-,21-,26+,33-/m0/s1 |

InChI Key |

XZSRRNFBEIOBDA-CFNBKWCHSA-N |

SMILES |

CCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC |

Isomeric SMILES |

CCOC(C(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O)OCC |

Canonical SMILES |

CCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC |

Synonyms |

14-diethoxyacetoxydaunorubicin 33921 RP detorubicin detrorubicin R.P. 33 921 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Detorubicin

Synthetic Methodologies for N-(5,5-Diacetoxypent-1-yl)doxorubicin

The primary synthetic route for N-(5,5-Diacetoxypent-1-yl)doxorubicin, also referred to as DAPDOX, involves the reductive amination of doxorubicin (B1662922) with a protected aldehyde. Specifically, doxorubicin is coupled with 5-oxopentane-1,1-diacetate in the presence of sodium cyanoborohydride (NaBH3CN). nih.gov This method selectively modifies the 3'-amino group of the daunosamine (B1196630) sugar moiety, which is a common site for derivatization to alter the biological properties of the parent compound. nih.gov

The reaction proceeds by the formation of a Schiff base between the primary amino group of doxorubicin and the aldehyde group of 5-oxopentane-1,1-diacetate, which is then reduced by sodium cyanoborohydride to form the secondary amine linkage. This one-pot reaction is an efficient way to introduce a latent aldehyde functionality onto the doxorubicin scaffold.

Alternative methodologies for modifying the doxorubicin structure often involve multi-step processes, including protection of reactive functional groups, followed by coupling reactions and deprotection steps. For instance, the synthesis of peptide conjugates of doxorubicin requires the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and 2-hydroxypyridine (B17775) N-oxide (HOPO) to facilitate amide bond formation between the drug and the peptide. thieme-connect.com

Purification Techniques of Synthesized Doxorubicin Analogs

The purification of synthesized doxorubicin analogs like N-(5,5-Diacetoxypent-1-yl)doxorubicin is crucial to remove unreacted starting materials, reagents, and byproducts. Common techniques employed for the purification of these compounds include:

Silica Gel Chromatography: This is a widely used method for the purification of doxorubicin derivatives. google.com The choice of eluent system, typically a mixture of a chlorinated solvent and an alcohol (e.g., chloroform/methanol), is optimized to achieve separation based on the polarity of the compounds. google.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the final purification of doxorubicin analogs to achieve high purity (>99%). chapman.edu A C18 column is often used with a gradient system of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. chapman.edu Semi-preparative HPLC can be used to isolate larger quantities of the purified compound. google.com

Solid-Phase Extraction (SPE): SPE can be employed for the selective isolation of anthracyclines from reaction mixtures or biological matrices. google.com

Thin Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of the reaction and for the initial identification of the product. jscimedcentral.comnih.gov

The purity of the final product is typically confirmed by analytical HPLC and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov

Development and Synthesis of Doxorubicin Analogs and Derivatives

The development of doxorubicin analogs is driven by the need to overcome its dose-limiting cardiotoxicity and multidrug resistance. nih.gov Modifications are typically made at three main positions: the 3'-amino group of the daunosamine sugar, the C-14 position of the aglycone, and the C-9 side chain.

Derivatives of N-(5,5-Diacetoxypent-1-yl)doxorubicin: To investigate the structure-activity relationship of N-(5,5-Diacetoxypent-1-yl)doxorubicin, a series of related compounds have been synthesized. These analogs feature variations in the omega-[bis(acetoxy)]alkyl or omega-[bis(acetoxy)]alkoxyalkyl groups at the 3'-amino position. nih.gov The synthesis of these compounds follows a similar reductive amination strategy as described for the parent analog. nih.gov

Other Doxorubicin Derivatives:

Peptide Conjugates: Doxorubicin has been conjugated to peptides to enhance its tumor-targeting capabilities. thieme-connect.comnih.govmdpi.com For example, conjugation with the TAT peptide has been shown to improve permeability in drug-resistant cells. jscimedcentral.comnih.gov

Fatty Acyl Amide Derivatives: To increase lipophilicity, fatty acids have been coupled to the 3'-amino group of doxorubicin. chapman.edu

Formamidine (B1211174) and Oxazoline (B21484) Derivatives: The amino group of the daunosamine moiety has been converted into a formamidine system or an oxazoline ring, leading to analogs with potentially improved anticancer properties. nih.gov

N,N-Dimethylated Analogs: N,N-dimethylation of the amino group in doxorubicin and its stereoisomers has been explored to modulate biological activity. researchgate.net

Table 1: Examples of Synthesized Doxorubicin Derivatives and their Modifications

| Derivative Name | Modification Site | Modification Type | Synthetic Strategy |

|---|---|---|---|

| N-(5,5-Diacetoxypent-1-yl)doxorubicin | 3'-amino group | Alkylation with a latent aldehyde | Reductive amination |

| Doxorubicin-TAT conjugate | 3'-amino group | Peptide conjugation | Amide bond formation using a cross-linker |

| Dodecanoyl-doxorubicin | 3'-amino group | Acylation with a fatty acid | Amide coupling reaction |

| Formamidinodoxorubicin | 3'-amino group | Conversion to formamidine | Reaction with a formylating agent |

| N,N-Dimethylepirubicin | 3'-amino group | N,N-dimethylation | Glycosylation with a modified sugar donor |

Influence of Chemical Structure Modifications on Biological Properties

The biological properties of doxorubicin analogs are highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how specific structural modifications affect potency, efficacy, and selectivity. drugdesign.org

For N-(5,5-Diacetoxypent-1-yl)doxorubicin and its analogs, the following SAR has been established:

Formation of Cyclic Carbinolamines: This analog is designed to be hydrolyzed by esterases to an aldehyde intermediate, which can then form a cyclic carbinolamine. nih.gov The most potent analogs are those that can form 5- or 6-membered ring carbinolamines. nih.gov Analogs that form larger rings (7-, 8-, or 9-membered) are significantly less active. nih.gov

Chain Length and Structure: The chain length of the substituent at the 3'-amino position is a critical determinant of biological potency. nih.gov Branched-chain analogs have been found to be substantially less active than their straight-chain counterparts. nih.gov

Inability to Form Carbinolamines: An N-methyl derivative of N-(5,5-Diacetoxypent-1-yl)doxorubicin, which cannot form a cyclic carbinolamine, was found to be two orders of magnitude less potent. nih.gov

Table 2: Structure-Activity Relationship of N-(5,5-Diacetoxypent-1-yl)doxorubicin Analogs

| Structural Feature | Influence on Biological Potency |

|---|---|

| Ability to form 5- or 6-membered cyclic carbinolamines | High potency |

| Ability to form 7-, 8-, or 9-membered cyclic carbinolamines | Markedly reduced activity |

| Straight-chain substituent at the 3'-amino position | Higher potency |

| Branched-chain substituent at the 3'-amino position | Substantially reduced activity |

| Inability to form a cyclic carbinolamine (e.g., N-methylation) | Significantly reduced potency |

Other structural modifications have also been shown to significantly impact the biological properties of doxorubicin:

Modification of the 3'-amino group: The presence of a free amino group is often considered important for anticancer activity. chapman.edu However, converting this group to a formamidine or incorporating it into an oxazoline ring can lead to increased activity against cancer cells in vitro. nih.gov

Stereochemistry of the Sugar Moiety: The stereochemistry at the 3'-amine carbon and the N-substitution state are critical for cytotoxicity and cellular uptake. researchgate.net For example, N,N-dimethylepirubicin has been identified as a potent analog that does not induce DNA damage but remains cytotoxic. researchgate.net

These findings demonstrate that targeted chemical modifications of the doxorubicin structure can lead to the development of new analogs with potentially improved therapeutic profiles.

Molecular Mechanisms of Action of Detorubicin

DNA Intercalation and Its Molecular Consequences

A primary mechanism through which Detorubicin, via its active form doxorubicin (B1662922), exerts its cytotoxic effects is through the intercalation into DNA. researchgate.net The planar aromatic structure of the anthracycline allows it to insert itself between the base pairs of the DNA double helix. nih.gov This physical insertion leads to a cascade of molecular consequences that disrupt normal cellular processes. researchgate.net

Induction of DNA Strand Breaks

The intercalation of the doxorubicin molecule distorts the helical structure of DNA, creating torsional stress. nih.gov This structural alteration can interfere with the function of enzymes that interact with DNA, leading to the formation of DNA strand breaks. researchgate.net These breaks can be single-stranded or double-stranded, with the latter being particularly cytotoxic. The accumulation of these DNA lesions triggers cellular DNA damage responses, which, if the damage is too extensive to be repaired, will ultimately lead to programmed cell death (apoptosis). nih.gov

Inhibition of Nucleic Acid Synthesis

The presence of doxorubicin intercalated within the DNA template physically obstructs the progression of DNA and RNA polymerases. nih.gov This steric hindrance effectively inhibits both DNA replication and RNA transcription. nih.govresearchgate.net The inability of the cell to synthesize new DNA and RNA molecules halts cell growth and proliferation, which is a key aspect of its anticancer effect. nih.gov The inhibition of RNA synthesis, in particular, has a cascading effect on protein production. nih.gov

Topoisomerase II Inhibition and Enzyme-DNA Complex Stabilization

Detorubicin, through its conversion to doxorubicin, also functions as a potent inhibitor of topoisomerase II. nih.govnih.gov This enzyme is crucial for managing the topological state of DNA during replication, transcription, and chromosome segregation. nih.gov Topoisomerase II works by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break. nih.gov

Doxorubicin does not prevent topoisomerase II from binding to DNA or creating the initial break. Instead, it stabilizes the "cleavage complex," a transient intermediate where the enzyme is covalently bound to the broken DNA ends. nih.govpharmgkb.org By preventing the re-ligation of the DNA strands, doxorubicin effectively converts topoisomerase II into a cellular toxin that generates permanent, lethal double-strand breaks. nih.govpharmgkb.org

Reactive Oxygen Species Generation and Oxidative Stress Pathways

A significant component of the molecular action of doxorubicin, the active metabolite of Detorubicin, involves the generation of reactive oxygen species (ROS). aging-us.commdpi.com The quinone moiety in the doxorubicin structure can undergo redox cycling, a process that generates superoxide (B77818) radicals. researchgate.net These radicals can then be converted to other highly reactive species, such as hydrogen peroxide and hydroxyl radicals. researchgate.net

This overproduction of ROS leads to a state of oxidative stress within the cell. aging-us.com These reactive molecules can indiscriminately damage cellular macromolecules, including lipids, proteins, and DNA. researchgate.net Lipid peroxidation can compromise membrane integrity, while oxidative damage to proteins can impair their function. Oxidative DNA damage further contributes to the genotoxic stress induced by the drug, activating cell death pathways. medsci.orgnih.gov

Interaction with Cellular Macromolecules Beyond DNA

While DNA is the primary target, the effects of Detorubicin's active form, doxorubicin, extend to other cellular macromolecules, notably RNA and components of the protein synthesis machinery.

Engagement with RNA and Protein Synthesis Machinery

The inhibition of RNA synthesis is a direct consequence of DNA intercalation and the obstruction of RNA polymerases. nih.gov This disruption of transcription prevents the production of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), all of which are essential for protein synthesis. nih.gov Studies with doxorubicin have shown that in intact cells, both DNA and RNA synthesis are inhibited to a similar extent. nih.gov While doxorubicin did not directly inhibit protein synthesis in intact cells in some studies, its profound effect on the availability of RNA precursors effectively shuts down the protein synthesis machinery over time. nih.gov

Interactive Data Tables

Table 1: Comparative Cellular Pharmacology of Detorubicin and Doxorubicin in L1210 Cells

| Feature | Detorubicin (DET) | Doxorubicin (DOX) | Reference |

| Cellular Entry | Enters cells faster than DOX. | Slower cellular uptake compared to DET. | nih.gov |

| Intracellular Levels | Reaches higher intracellular concentrations. | Achieves lower intracellular concentrations. | nih.gov |

| Subcellular Localization | Found predominantly in lysosomes where it is stabilized. Also found in the nucleus. | Found almost exclusively associated with nuclear DNA. | nih.gov |

| Prodrug Characteristics | Acts as a hydrophobic prodrug. | Is the active metabolite of DET. | nih.govnih.gov |

| Hydrolysis | Undergoes hydrolysis to DOX at neutral pH. | Is the product of DET hydrolysis. | nih.gov |

Table 2: Summary of Molecular Mechanisms

| Mechanism | Detorubicin (Prodrug) | Doxorubicin (Active Metabolite) |

| Cellular Uptake | Rapid entry into the cell. nih.gov | Slower entry. nih.gov |

| DNA Intercalation | Indirectly, upon conversion to Doxorubicin. | Directly intercalates between DNA base pairs, distorting the helix. researchgate.net |

| Topoisomerase II Inhibition | Indirectly, upon conversion to Doxorubicin. | Stabilizes the topoisomerase II-DNA cleavage complex, preventing re-ligation and causing double-strand breaks. nih.gov |

| ROS Generation | Indirectly, upon conversion to Doxorubicin. | The quinone moiety undergoes redox cycling, producing reactive oxygen species and inducing oxidative stress. aging-us.comresearchgate.net |

| Inhibition of Nucleic Acid Synthesis | Indirectly, upon conversion to Doxorubicin. | Physical obstruction of DNA and RNA polymerases due to DNA intercalation. nih.gov |

| Inhibition of Protein Synthesis | Indirectly, upon conversion to Doxorubicin. | Primarily a downstream effect of inhibiting RNA synthesis. nih.gov |

Alterations in Cell Membrane Lipid Peroxidation

Detorubicin, a semisynthetic derivative of the anthracycline antibiotic daunorubicin (B1662515), is understood to exert part of its cytotoxic effects through the induction of lipid peroxidation in cell membranes. ncats.iocancer.gov This process involves the generation of toxic free-radical intermediates that interact with lipids within the cell membrane, leading to oxidative degradation. ncats.iocancer.gov

The underlying mechanism involves the production of reactive oxygen species (ROS), a common feature of anthracycline drugs. sci-hub.senih.govmdpi.com Detorubicin can participate in redox cycling, which generates superoxide radicals and hydrogen peroxide. mdpi.compatsnap.com These ROS can then attack polyunsaturated fatty acids in the cell membrane, initiating a chain reaction of lipid peroxidation. sci-hub.sefrontiersin.org The end product of this process, malondialdehyde (MDA), is a recognized marker of oxidative stress and cellular damage. sci-hub.senih.govherbmedpharmacol.com

Research on the closely related anthracycline, doxorubicin, provides further insight into this mechanism. Doxorubicin has been shown to increase levels of MDA in various tissues and cell lines, indicating significant lipid peroxidation. nih.govherbmedpharmacol.comresearchgate.net For instance, studies in rats have demonstrated that doxorubicin administration leads to elevated MDA levels in liver and kidney tissues. nih.govherbmedpharmacol.com Similarly, in human breast cancer cell lines, doxorubicin treatment resulted in a marked increase in MDA concentration. researchgate.net This process is believed to contribute to the drug's cytotoxic and cardiotoxic effects. sci-hub.seontosight.ai

| Compound/Agent | Finding | Organism/Cell Line | Reference |

| Doxorubicin | Increased malondialdehyde (MDA) levels | Rat liver | nih.gov |

| Doxorubicin | Increased malondialdehyde (MDA) levels | Rat kidney | herbmedpharmacol.com |

| Doxorubicin | Increased malondialdehyde (MDA) levels | Human breast cancer cells (MCF7, MDA-MB-231) | researchgate.net |

| Doxorubicin | Did not change malondialdehyde (MDA) levels in plasma | Human breast cancer patients | nih.gov |

Cellular Pharmacology and Biological Effects of Detorubicin

Cellular Uptake and Intracellular Accumulation Kinetics

Detorubicin exhibits rapid cellular uptake, surpassing that of its active metabolite, doxorubicin (B1662922). nih.gov Studies conducted on L1210 leukemia cells have demonstrated that detorubicin enters the cells at a faster rate and achieves higher intracellular concentrations compared to doxorubicin. nih.gov This enhanced uptake is attributed to the hydrophobic nature of detorubicin. nih.gov

Even with its rapid hydrolysis into doxorubicin, a significant portion of undegraded detorubicin can be found within the cell. For instance, after a 120-minute incubation period at a pH of 6.5, approximately one-third of the intracellular fluorescence detected was from unmetabolized detorubicin. nih.gov This indicates that despite its role as a prodrug, detorubicin itself has a notable presence within the cellular environment for a period of time.

Table 1: Comparative Cellular Uptake and Accumulation in L1210 Cells

| Compound | Relative Rate of Cellular Entry | Relative Intracellular Level Achieved |

|---|---|---|

| Detorubicin | Faster | Higher |

| Doxorubicin | Slower | Lower |

Subcellular Localization within Cellular Compartments

Once inside the cell, detorubicin and its metabolite, doxorubicin, exhibit distinct patterns of subcellular distribution. The primary compartments for their localization are the nucleus and the lysosomes. nih.gov

Nuclear Accumulation and Chromatin Interactions

The active metabolite of detorubicin, doxorubicin, is found to be predominantly associated with the nuclear DNA of L1210 cells. nih.gov This interaction with chromatin is a hallmark of doxorubicin's mechanism of action, leading to the inhibition of DNA replication and transcription.

Lysosomal Sequestration

In contrast to its metabolite, unchanged detorubicin is primarily found within the lysosomes. nih.gov The acidic environment of the lysosomes is thought to stabilize the detorubicin molecule. This sequestration within lysosomes represents a key difference in the subcellular journey of detorubicin compared to doxorubicin, highlighting the distinct properties of the prodrug before its conversion. nih.gov

Table 2: Primary Subcellular Localization in L1210 Cells

| Compound | Primary Location | Secondary Location |

|---|---|---|

| Detorubicin (unchanged) | Lysosomes | Nuclei |

| Doxorubicin (metabolite) | Nuclei (associated with DNA) | Lysosomes |

Modulation of Cell Cycle Progression

As a prodrug of doxorubicin, the effects of detorubicin on cell cycle progression are mediated by its active metabolite. Doxorubicin is known to interfere with the cell cycle, primarily causing cell cycle arrest in the G1 and G2/M phases. tudublin.ienih.gov This arrest is a consequence of DNA damage response pathways activated by doxorubicin's interaction with topoisomerase II and the formation of DNA adducts. nih.govtudublin.ie The activation of checkpoint kinases, such as CHK1 and CHK2, plays a crucial role in halting the cell cycle to allow for DNA repair or to initiate cell death if the damage is too severe. tudublin.ie

Table 3: Effects of Doxorubicin (Active Metabolite of Detorubicin) on Cell Cycle

| Cell Cycle Phase | Effect | Key Molecular Mediators |

|---|---|---|

| G1 Phase | Arrest | p53, p21 tudublin.ie |

| S Phase | Inhibition of DNA replication | Topoisomerase II inhibition nih.gov |

| G2/M Phase | Arrest | ATR-CHK1 pathway, CDK1/Cyclin B1 inactivation nih.govtudublin.ie |

Induction of Programmed Cell Death

The cytotoxic effects of detorubicin are ultimately realized through the induction of programmed cell death, or apoptosis, by its active metabolite, doxorubicin. Doxorubicin can trigger apoptosis through both the intrinsic and extrinsic pathways. scispace.comdntb.gov.ua

Apoptosis Induction Pathways

The intrinsic, or mitochondrial, pathway is a major route for doxorubicin-induced apoptosis. nih.gov This pathway is initiated by various cellular stresses, including DNA damage, leading to the activation of pro-apoptotic proteins like BAX and BAK. dntb.gov.ua This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which then forms the apoptosome and activates caspase-9, leading to the executioner caspases-3 and -7. scispace.comnih.gov

The extrinsic pathway can also be activated by doxorubicin. This involves the upregulation of death receptors such as FAS and the activation of caspase-8. scispace.comdntb.gov.ua Furthermore, the generation of reactive oxygen species (ROS) by doxorubicin can contribute to both intrinsic and extrinsic apoptosis. scispace.com

Table 4: Key Molecular Players in Doxorubicin-Induced Apoptosis

| Apoptotic Pathway | Key Proteins and Events |

|---|---|

| Intrinsic Pathway | p53 activation, BAX/BAK activation, Cytochrome c release, Apoptosome formation, Caspase-9 activation, Caspase-3/7 activation scispace.comdntb.gov.uanih.gov |

| Extrinsic Pathway | FAS/FASL interaction, TNFR1/DR5 activation, Caspase-8 activation scispace.comdntb.gov.ua |

| Other Mediators | Reactive Oxygen Species (ROS) generation scispace.com |

Other Cellular Death Modalities

Beyond apoptosis, Detorubicin is implicated in other forms of regulated cell death, largely attributed to the intense cellular stress it induces. These alternative pathways become particularly relevant in cancer cells that have developed resistance to apoptosis. The primary mechanisms of action for doxorubicin, and by extension Detorubicin, include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which can trigger non-apoptotic cell death. nih.govcellsignal.com

Necroptosis: This is a form of programmed necrosis that, unlike the "clean" process of apoptosis, results in cell membrane rupture and the release of cellular contents, which can provoke an inflammatory response. nih.gov Doxorubicin has been shown to induce necroptosis, particularly when apoptotic pathways are inhibited. researchgate.netnih.gov The process can be initiated by the upregulation of tumor necrosis factor-alpha (TNFα), which activates a signaling cascade involving Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) and RIPK3, and Mixed Lineage Kinase domain-like protein (MLKL). researchgate.netresearchgate.net An alternative, RIPK1-independent pathway has also been identified where doxorubicin-induced RIPK3 activates CAMKII, leading to the opening of the mitochondrial permeability transition pore (mPTP) and subsequent cell death. researchgate.net

Autophagy-Dependent Cell Death: Autophagy is a cellular process for degrading and recycling damaged organelles and proteins. researchgate.net While it often serves as a survival mechanism under stress, excessive or dysregulated autophagy can lead to cell death. nih.gov Doxorubicin treatment can both induce the initiation of autophagy and impair the function of lysosomes, leading to an accumulation of autophagosomes and a state of inhibited autophagic flux. researchgate.netnih.gov This disruption contributes to ROS accumulation and can ultimately trigger cell death. nih.govmdpi.com The role of autophagy in response to doxorubicin is complex and can be context-dependent, with some studies suggesting it contributes to chemoresistance. researchgate.netbiorxiv.org

Ferroptosis and Pyroptosis: Research on doxorubicin has also highlighted its ability to induce other regulated cell death forms like ferroptosis, which is characterized by iron-dependent lipid peroxidation, and pyroptosis, an inflammatory form of cell death mediated by caspases and the release of inflammatory cytokines. researchgate.netnih.gov

Influence on Cellular Signaling Pathways

The cytotoxic effects of Detorubicin are mediated through its profound impact on critical cellular signaling pathways that control cell fate decisions, including DNA damage response, survival, and proliferation.

DNA Damage Response Activation

A cornerstone of Detorubicin's anticancer activity is the induction of significant DNA damage, which triggers a robust DNA Damage Response (DDR). nih.gov Doxorubicin accomplishes this by intercalating into DNA, poisoning topoisomerase II, and generating ROS. nih.govcellsignal.com

This damage activates key sensor kinases, primarily Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR) . mdpi.combiorxiv.org

ATM Pathway: In response to double-strand breaks induced by drugs like doxorubicin, ATM is activated through autophosphorylation. mdpi.comnih.gov Activated ATM then phosphorylates a host of downstream targets to orchestrate the cellular response. nih.gov A critical target is the tumor suppressor protein p53 . nih.govmdpi.com Phosphorylation stabilizes p53, allowing it to act as a transcription factor, upregulating genes that lead to cell cycle arrest (e.g., CDKN1A encoding p21), DNA repair, or, if the damage is irreparable, apoptosis (e.g., BAX, PUMA). mdpi.comnih.gov Other important ATM targets include checkpoint kinase 2 (Chk2), NBS1, and SMC1, which are all involved in the DDR signaling cascade. nih.gov

ATR Pathway: The ATR kinase, often activated by single-strand DNA breaks or replication stress, also plays a role. mdpi.com Doxorubicin treatment can activate the ATR-Chk1 pathway, leading to a G2/M cell cycle checkpoint. nih.gov This provides the cell with time to repair the damaged DNA before proceeding with mitosis. nih.gov

The sustained activation of these DDR pathways due to extensive and irreparable DNA damage is a primary driver of cell death following treatment with anthracyclines like Detorubicin. mdpi.comiu.edu

Cell Survival and Proliferation Pathway Modulation (e.g., MAPK/ERK, PI3K/Akt)

Detorubicin also modulates signaling pathways that are typically associated with cell survival and proliferation. The cellular response to this modulation is complex and can either counteract or contribute to the drug's cytotoxic effects.

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. frontiersin.org In some cancer cells, doxorubicin has been found to induce the activation of this pathway, which may represent a mechanism of chemoresistance. nih.govtennessee.edu In ovarian cancer cells, for instance, doxorubicin treatment led to the activation of HER3-PI3K-AKT signaling, which is anti-apoptotic. nih.gov Conversely, inhibiting the PI3K/Akt pathway has been shown to increase the efficacy of doxorubicin and its derivatives, suggesting that blocking this pro-survival response can enhance cancer cell death. tennessee.eduaging-us.com The tumor suppressor PTEN, a negative regulator of this pathway, is often downregulated in cancers, contributing to the hyperactivation of PI3K/Akt signaling. frontiersin.org

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key regulator of cell proliferation and survival. nih.gov The impact of doxorubicin on this pathway is highly context-dependent. nih.gov In some cases, activation of the MAPK/ERK pathway can protect cancer cells from oxidative stress induced by doxorubicin and contribute to drug resistance. nih.gov However, other studies have reported that sustained activation of ERK can contribute to doxorubicin-induced cell death. nih.govsemanticscholar.org Doxorubicin can also activate other MAPK pathways, including the JNK and p38 pathways, which are generally associated with stress responses and apoptosis. nih.govsemanticscholar.org

The intricate crosstalk between the DDR and these survival pathways ultimately determines the cell's fate. For example, the activation of p53 can lead to the suppression of the PI3K/Akt pathway, thereby shifting the cellular balance from survival to apoptosis. frontiersin.org

Table of Key Proteins in Detorubicin's Cellular Signaling Effects

| Pathway | Protein | Function in Response to Detorubicin/Doxorubicin |

| DNA Damage Response | ATM | Master kinase activated by double-strand breaks; phosphorylates key downstream targets. mdpi.comnih.gov |

| ATR | Kinase activated by single-strand breaks and replication stress; activates Chk1. mdpi.comnih.gov | |

| p53 | Tumor suppressor; activated by ATM, leading to cell cycle arrest, DNA repair, or apoptosis. nih.govmdpi.com | |

| Chk1/Chk2 | Checkpoint kinases that mediate cell cycle arrest. mdpi.comnih.gov | |

| Cell Survival/Proliferation | Akt (PKB) | Key survival kinase; its activation can promote resistance, while its inhibition enhances cytotoxicity. tennessee.eduaging-us.com |

| PI3K | Upstream activator of Akt. nih.gov | |

| ERK (MAPK) | Proliferation-associated kinase; its role is context-dependent, sometimes promoting survival, other times death. nih.gov | |

| PTEN | Tumor suppressor that negatively regulates the PI3K/Akt pathway. frontiersin.org | |

| Other Cell Death | RIPK1/RIPK3 | Kinases that mediate necroptosis. researchgate.netresearchgate.net |

| LC3 | Marker for autophagy; its accumulation indicates autophagic stress. nih.govbiorxiv.org |

Preclinical Efficacy and Comparative Studies of Detorubicin

In Vitro Cytotoxicity Assessment in Cancer Cell Lines

The in vitro cytotoxicity of detorubicin is intrinsically linked to its identity as a prodrug of doxorubicin (B1662922). Its effectiveness in killing cancer cells in a laboratory setting is largely dependent on its conversion to the active form.

Half-Maximal Inhibitory Concentration (IC50) Determination

Limited specific IC50 data for detorubicin across a wide range of cancer cell lines is available in public literature. This is primarily because detorubicin is unstable at neutral pH and rapidly hydrolyzes to doxorubicin, the pharmacologically active agent. nih.gov Therefore, standard in vitro cytotoxicity assays, which are typically conducted at physiological pH, predominantly measure the effect of the released doxorubicin rather than detorubicin itself.

However, studies on murine leukemia L1210 cells have provided some insights. Research indicates that detorubicin enters L1210 cells more rapidly than doxorubicin and achieves higher intracellular concentrations. This suggests that despite its conversion, its distinct cellular uptake kinetics could influence its cytotoxic profile.

Cell Line Sensitivity Spectrum

Due to its nature as a doxorubicin prodrug, the spectrum of cancer cell lines sensitive to detorubicin is expected to largely mirror that of doxorubicin. Doxorubicin has a broad range of activity against various human cancer cell lines, including but not limited to breast, lung, ovarian, and hematological malignancies. For instance, doxorubicin has shown varying degrees of sensitivity in cell lines such as the human breast adenocarcinoma cell lines MCF-7 and MDA-MB-231, and the human hepatocellular carcinoma cell line HepG2. wu.ac.thijpsonline.com It can be inferred that cell lines demonstrating sensitivity to doxorubicin would likely be susceptible to detorubicin, contingent on the efficiency of its intracellular conversion.

In Vivo Antitumor Activity in Experimental Animal Models

Preclinical studies using animal models have been crucial in evaluating the therapeutic potential of detorubicin and comparing its efficacy against established anthracyclines.

Efficacy in Specific Xenograft or Syngeneic Tumor Models

The primary in vivo model used to assess the antitumor activity of detorubicin has been the murine L1210 leukemia model. In studies involving mice with subcutaneously implanted L1210 leukemia, detorubicin has demonstrated significant therapeutic effects. nih.gov These findings in a syngeneic tumor model highlight the potential of detorubicin to exert a potent antitumor response in a living organism.

Comparative Antitumor Efficacy with Other Anthracyclines

Comparative studies are essential to position a new drug candidate relative to existing treatments. In the context of L1210 leukemia in mice, the therapeutic effect of detorubicin was found to be superior to that of daunorubicin (B1662515) and at least equal to that of doxorubicin (also known as Adriamycin). nih.gov This suggests that the modifications made to the daunorubicin structure to create detorubicin may confer an advantageous therapeutic index, at least in this specific cancer model.

| Compound | Comparative Antitumor Efficacy in L1210 Leukemia Model |

| Detorubicin | Superior to Daunorubicin, at least equal to Doxorubicin nih.gov |

| Daunorubicin | Less effective than Detorubicin nih.gov |

| Doxorubicin | At least as effective as Detorubicin nih.gov |

Prodrug Potential of Detorubicin and its Biotransformation to Active Agents

The concept of a prodrug is a cornerstone of detorubicin's design and mechanism of action. A prodrug is an inactive or less active compound that is metabolized (i.e., biotransformed) in the body to produce an active drug.

Detorubicin is considered a prodrug of doxorubicin. nih.gov In vitro studies have shown that detorubicin is stable under acidic conditions but undergoes rapid hydrolysis to doxorubicin at a neutral pH. nih.gov This conversion is a critical step for its anticancer activity.

The biotransformation of detorubicin to doxorubicin occurs swiftly in the bloodstream following intravenous injection in mice. nih.gov This rapid in vivo hydrolysis means that the active agent, doxorubicin, is readily available to exert its cytotoxic effects on tumor cells.

Pharmacokinetic and Biotransformation Studies in Preclinical Systems

Stability Profile Under Varied Physiologic Conditions

The stability of Detorubicin is highly dependent on the pH of its environment. As a prodrug, its chemical structure is designed to be relatively stable until it reaches conditions conducive to its conversion into the active therapeutic agent.

Studies have shown that Detorubicin releases its active metabolite, Doxorubicin (B1662922), through hydrolysis at a neutral pH of 7.4, which is characteristic of the physiological pH in the bloodstream. nih.govmdpi.com This conversion is a critical step for its anti-neoplastic activity. However, the stability of Detorubicin increases in more acidic environments. Research on cultured L1210 cells demonstrated that unchanged Detorubicin is found predominantly within the acidic compartments of lysosomes, where the drug appears to be stabilized. nih.gov This suggests that the lower pH within these organelles protects the compound from rapid hydrolysis. In contrast, when formulated in delivery systems like nanogels, the release of the active component is often intentionally slower at physiological pH (7.4) to minimize premature leakage and can be accelerated under the more acidic conditions found in specific microenvironments. mdpi.com

Absorption and Tissue Distribution in Animal Models

Preclinical investigations into the absorption and distribution of Detorubicin reveal its behavior as a hydrophobic prodrug. In vitro studies using cultured L1210 leukemia cells indicated that Detorubicin enters the cells more rapidly and achieves higher intracellular concentrations than its active metabolite, Doxorubicin. nih.gov

Once inside the cell, the distribution of Detorubicin is distinct from its metabolite. Unchanged Detorubicin is primarily localized within lysosomes. nih.gov Following its hydrolysis, the resulting active metabolite, Doxorubicin, is found mainly associated with the nuclear DNA. nih.gov This differential subcellular localization is a key characteristic of Detorubicin's mechanism of action. nih.gov

While specific tissue distribution data for Detorubicin in animal models is limited, the distribution of its active metabolite, Doxorubicin, has been studied in rats. After intravenous administration, Doxorubicin distributes to various tissues. mdpi.com Pharmacokinetic studies in rats show that initial concentrations of Doxorubicin are highest in the heart and liver, but they decrease rapidly. nih.gov Over a 24-hour period, the concentration remains highest in tumor tissues. nih.gov The distribution half-life of Doxorubicin is approximately 5 minutes, and its steady-state volume of distribution ranges from 809 to 1214 L/m². drugbank.com It does not cross the blood-brain barrier. drugbank.com

The table below summarizes the distribution of Doxorubicin, the active metabolite of Detorubicin, in various tissues in rats at 48 hours post-injection.

| Tissue | Concentration (ng/g) |

| Heart | >LOQ |

| Liver | >LOQ |

| Lung | >LOQ |

| Kidney | >LOQ |

| Spleen | >LOQ |

| Skeletal Muscle | >LOQ |

| Data derived from studies on Doxorubicin in rats. LOQ = Limit of Quantification. mdpi.com |

Metabolic Pathways and Metabolite Identification

The primary metabolic event for Detorubicin is its conversion into the pharmacologically active compound, Doxorubicin.

Detorubicin is chemically designed to be a prodrug of Doxorubicin. nih.gov It undergoes hydrolysis at neutral pH, which cleaves a part of the molecule to release Doxorubicin. nih.gov This biotransformation is central to its cytotoxic effect, as Doxorubicin is the primary agent that interacts with DNA in cancer cells. nih.gov In studies with L1210 cells incubated at a pH of 6.5, despite rapid hydrolysis, about one-third of the intracellular fluorescence was attributed to the undegraded Detorubicin after 120 minutes, indicating that the conversion process is not instantaneous upon cellular entry. nih.gov

Following its formation from Detorubicin, Doxorubicin itself is subject to further extensive metabolism. The main metabolic pathways for Doxorubicin include a two-electron reduction to a secondary alcohol, Doxorubicinol, which is considered the major metabolic route. drugbank.compharmgkb.orgsmpdb.ca Other pathways include a one-electron reduction to form a semiquinone radical and a minor pathway involving deglycosidation (cleavage of the sugar moiety). drugbank.compharmgkb.org A significant portion, however, around 50%, is eliminated from the body unchanged. drugbank.compharmgkb.org Various enzymes, including carbonyl reductases and aldo-keto reductases, are involved in these metabolic processes. pharmgkb.orgfrontiersin.org

The table below outlines the identified metabolites of Doxorubicin, the active form of Detorubicin.

| Parent Compound | Metabolite | Metabolic Pathway |

| Doxorubicin | Doxorubicinol | Two-electron reduction |

| Doxorubicin | Doxorubicin-semiquinone radical | One-electron reduction |

| Doxorubicin | Doxorubicin hydroxyaglycone | Deglycosidation (Hydrolytic) |

| Doxorubicin | Doxorubicin deoxyaglycone | Deglycosidation (Reductive) |

| Data derived from metabolic studies of Doxorubicin. drugbank.compharmgkb.orgfrontiersin.org |

Excretion Profiles in Preclinical Species

The excretion of Detorubicin is dictated by the elimination characteristics of its active metabolite, Doxorubicin, and its subsequent metabolites. The primary route of excretion for Doxorubicin is through the biliary system into the feces. drugbank.comresearchgate.net

In preclinical studies, approximately 40% of a Doxorubicin dose is found in the bile within five days. drugbank.com Renal excretion is a less significant route, with only 5% to 12% of the drug and its metabolites appearing in the urine over the same period. drugbank.com In dogs, studies have shown that Doxorubicin and its metabolites can be detected in the urine for up to five days after a single intravenous dose, with the highest concentration of the unmetabolized drug occurring at six hours. researchgate.net In rabbits, the total renal excretion of anthracyclines was found to be about 6% of the administered dose over a 3-hour period. nih.gov

The table below provides a summary of the excretion profile for Doxorubicin, the active metabolite of Detorubicin.

| Excretion Route | Percentage of Administered Dose | Time Frame | Preclinical Species |

| Biliary/Fecal | ~40% | 5 days | General/Unspecified |

| Urinary (Drug & Metabolites) | 5% - 12% | 5 days | Human data, often used as reference |

| Urinary (Drug & Metabolites) | ~6% | 3 hours | Rabbits |

| Data derived from excretion studies of Doxorubicin. drugbank.comnih.gov |

Structure Activity Relationships Sar of Detorubicin and Its Analogs

Correlating Structural Features with DNA Intercalation Affinity

The primary mechanism of action for anthracyclines like detorubicin is their ability to intercalate into DNA. ontosight.aibiomedpharmajournal.org This process involves the insertion of the planar anthraquinone (B42736) ring system between DNA base pairs, leading to a distortion of the DNA structure and interference with processes like replication and transcription. drugbank.comnih.gov

Several structural features of detorubicin and its analogs are critical for high-affinity DNA intercalation:

Planar Aromatic Core: The tetracyclic ring system is essential for slipping between the DNA base pairs. nih.govrsc.org The planarity allows for maximal van der Waals interactions with the flanking base pairs.

Daunosamine (B1196630) Sugar: The sugar moiety, positioned in the minor groove of the DNA, provides additional binding affinity and specificity. nih.govuniversiteitleiden.nl The positively charged amino group on the sugar is crucial for electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. ineosopen.org

Hydrogen Bonding: Specific hydrogen bonds can form between the drug and the DNA bases, further stabilizing the complex. For instance, doxorubicin (B1662922), a related compound, forms hydrogen bonds with guanine (B1146940) residues. nih.govnih.gov

Formaldehyde-Mediated Covalent Bonding: Some anthracyclines can form a covalent bond with guanine on one DNA strand, mediated by formaldehyde. nih.gov This creates a highly stable drug-DNA adduct.

| Feature | Role in DNA Intercalation |

| Planar Tetracyclic Aglycone | Inserts between DNA base pairs, causing structural distortion. nih.govrsc.org |

| Daunosamine Sugar | Binds to the minor groove, enhancing stability and specificity. nih.govuniversiteitleiden.nl |

| Amino Group on Sugar | Forms electrostatic interactions with the DNA phosphate backbone. ineosopen.org |

| Hydrogen Bonding | Provides additional stabilization of the drug-DNA complex. nih.govnih.gov |

Structural Determinants for Topoisomerase II Interaction

Besides DNA intercalation, detorubicin and its analogs exert their cytotoxic effects by inhibiting topoisomerase II. drugbank.comineosopen.org This enzyme is crucial for managing DNA topology during replication and transcription. Anthracyclines trap the enzyme in a "cleavable complex" with DNA, leading to double-strand breaks and ultimately, apoptosis. nih.govnih.gov

The structural features governing this interaction are complex and not entirely independent of DNA intercalation:

The Anthracycline-DNA Complex: The drug first intercalates into DNA, and it is this complex that interacts with topoisomerase II. drugbank.combiomedpharmajournal.org The drug is positioned at the interface between the enzyme and the DNA cleavage site. biomedpharmajournal.org

The Aglycone: The planar chromophore is a primary determinant for forming the ternary drug-DNA-enzyme complex. nih.gov

The Sugar Moiety: The daunosamine sugar is also critical for the interaction with topoisomerase II. ineosopen.orgnih.gov Modifications to the 3'-N position on the sugar ring can significantly impact the drug's ability to target the enzyme. nih.gov

Substituents on the Aglycone: The presence or absence of certain functional groups on the aglycone can influence topoisomerase II poisoning. For example, removal of the 4-methoxy group has been linked to altered topoisomerase II targeting. nih.gov

| Structural Feature | Role in Topoisomerase II Interaction |

| Drug-DNA Complex | The intercalated drug creates the binding site for the enzyme. drugbank.combiomedpharmajournal.org |

| Planar Aglycone | Essential for the formation of the ternary complex. nih.gov |

| Daunosamine Sugar | Crucial for the specific interaction with the enzyme-DNA complex. ineosopen.orgnih.gov |

| 4-Methoxy Group | Its removal can alter the drug's ability to target topoisomerase II. nih.gov |

Modulations Affecting Reactive Oxygen Species Generation

A significant, and often detrimental, aspect of the bioactivity of anthracyclines like detorubicin is the generation of reactive oxygen species (ROS). ontosight.aiineosopen.org This occurs through the redox cycling of the quinone moiety in the anthracycline molecule. universiteitleiden.nlresearchgate.net

The process involves:

Reduction: The quinone is reduced to a semiquinone radical by enzymes like NADPH-cytochrome P-450 reductase. drugbank.comuniversiteitleiden.nl

Oxidation: The semiquinone radical then reacts with molecular oxygen to produce superoxide (B77818) radicals. universiteitleiden.nl

Fenton Reaction: Superoxide can be converted to hydrogen peroxide, which, in the presence of iron, can generate highly reactive hydroxyl radicals via the Fenton reaction. universiteitleiden.nlresearchgate.net

These ROS can cause widespread cellular damage, including lipid peroxidation, protein damage, and DNA strand breaks, contributing to both the anticancer effect and the cardiotoxicity of the drug. ineosopen.orgaging-us.com Mitochondria are a major site of this ROS production. aging-us.commdpi.com

Structural modifications can influence the rate and extent of ROS generation. For example, the design of new derivatives often aims to reduce this activity to mitigate cardiotoxic side effects.

Design Principles for Developing New Anthracycline Derivatives

The development of new anthracycline derivatives is guided by the extensive knowledge of their structure-activity relationships. The primary goals are to enhance antitumor efficacy, overcome drug resistance, and reduce dose-limiting toxicities, particularly cardiotoxicity. airitilibrary.com

Key design principles include:

Modification of the Sugar Moiety: This is a major focus of research, as modifications can improve drug targeting, reduce toxicity, and overcome resistance. nih.gov Synthesizing analogs with different sugar residues or altering the functional groups on the daunosamine can lead to compounds with better therapeutic indices. ineosopen.orgnih.gov

Alterations to the Aglycone: Changes to the tetracyclic core, such as the removal or addition of hydroxyl or methoxy (B1213986) groups, can affect DNA binding, topoisomerase II interaction, and ROS generation. nih.gov

Development of Prodrugs: Designing prodrugs that are activated specifically in the tumor environment is a promising strategy to reduce systemic toxicity.

Targeted Delivery Systems: Encapsulating anthracyclines in nanoparticles or conjugating them to tumor-targeting ligands can improve their delivery to cancer cells and reduce exposure to healthy tissues. mdpi.com

Creating Hybrid Molecules: Combining the anthracycline scaffold with other pharmacophores can lead to dual-action drugs with novel mechanisms of action. researchgate.net

By systematically applying these principles, researchers aim to develop next-generation anthracyclines that are more effective and safer for cancer patients.

Advanced Research Methodologies and Approaches for Detorubicin

Spectroscopic Techniques for Cellular Interaction Analysis (e.g., Raman Microspectroscopy)

Raman microspectroscopy has emerged as a powerful, non-invasive tool for analyzing the intracellular behavior of anticancer drugs like detorubicin and its analogue, doxorubicin (B1662922). rsc.orgnih.gov This vibrational spectroscopy technique allows for the label-free detection and tracking of drug molecules within single cells, providing insights into their subcellular localization and interactions with biomolecules. rsc.orgtudublin.ie

Researchers have successfully used Raman microspectroscopy to monitor the uptake and trafficking of doxorubicin in various cancer cell lines, including lung and breast cancer. rsc.orgnih.gov Studies have shown that the technique can differentiate between the drug's presence in the cytoplasm, nucleus, and even the nucleolus. tudublin.ieresearchgate.net For instance, specific Raman bands can indicate the intercalation of doxorubicin into DNA. nih.gov The intensity ratio of certain Raman peaks, such as those at 1211 cm⁻¹ and 1241 cm⁻¹, can be used to distinguish between free and DNA-intercalated doxorubicin. nih.gov

Furthermore, Raman microspectroscopy can reveal the biochemical changes induced by the drug within the cell, offering a holistic view of the cellular response, including the onset of apoptosis. rsc.org By analyzing the spectral variations, researchers can identify biomarkers related to DNA damage and repair mechanisms. nih.gov This capability is crucial for understanding drug resistance, as it can differentiate cellular responses based on varying subcellular accumulation rates of the drug. nih.gov The combination of Raman microspectroscopy with multivariate statistical analysis, such as Principal Component Analysis (PCA), enhances the ability to extract subtle spectral differences and pinpoint drug-induced cellular changes. rsc.orgresearchgate.net

Interactive Table: Key Raman Bands for Doxorubicin Interaction Analysis

Please note that while this data is for Doxorubicin, similar principles would apply to its analogue, Detorubicin.

| Raman Peak (cm⁻¹) | Assignment | Significance in Drug Interaction Analysis | Reference |

| 1206 | Doxorubicin | Visualization of drug dynamics and localization within the cell. | researchgate.net |

| 1211 / 1241 | Doxorubicin | Intensity ratio indicates the level of drug intercalation into DNA. | nih.gov |

| 1440 | General Cellular Components | Used to define cell boundaries for imaging. | researchgate.net |

Quantitative Analysis of Cellular Uptake and Distribution

Understanding the kinetics of drug uptake and its distribution within cellular compartments is fundamental to evaluating its efficacy. Quantitative methods are employed to measure the amount of detorubicin that enters cancer cells and where it accumulates.

Techniques such as fluorescence microscopy and flow cytometry are standard for quantifying cellular uptake. oncotarget.com For example, studies on doxorubicin have utilized these methods to demonstrate that its uptake is concentration-dependent. oncotarget.com By labeling the drug or using its intrinsic fluorescence, researchers can measure the fluorescence intensity within cells, which correlates to the amount of internalized drug. oncotarget.com

More advanced imaging techniques, like those used in tumor-on-a-chip models, allow for high-resolution, real-time quantification of drug diffusion and cellular uptake in a 3D environment that mimics native tissue. nih.govpharmaexcipients.com These systems have been used to determine the apparent cell permeability of doxorubicin in liver cancer cells, providing precise data on how effectively the drug crosses the cell membrane. nih.govnih.gov For instance, the apparent cell permeability of doxorubicin in HepG2 cells has been quantified, offering valuable parameters for pharmacokinetic and pharmacodynamic models. nih.govnih.gov

These quantitative analyses have revealed that the cellular uptake of anthracyclines can be significantly enhanced by using nanoparticle-based delivery systems, which facilitate the internalization of the chemotherapeutic agent. oncotarget.com

Interactive Table: Quantitative Cellular Uptake Data for Doxorubicin

This table presents findings for Doxorubicin, a close analogue of Detorubicin.

| Cell Line | Method | Key Finding | IC50 Value (ng/mL) | Reference |

| C6 | Fluorescence Microscopy, Flow Cytometry | Nanoparticle delivery facilitates cellular internalization. | 48.68 (AP1-NP-DOX) | oncotarget.com |

| HUVEC | Fluorescence Microscopy, Flow Cytometry | Peptide-targeted nanoparticles enhance antitumor efficacy. | 57.49 (AP1-NP-DOX) | oncotarget.com |

| HepG2 | Miniaturized Chip with Live Imaging | Determined apparent cell permeability. | Not Applicable | nih.govnih.gov |

Gene Expression Profiling and Proteomics in Response to Detorubicin

The cellular response to detorubicin involves complex changes in gene and protein expression. High-throughput techniques like gene expression profiling and proteomics are essential for mapping these changes and understanding the drug's mechanism of action and pathways of resistance.

Gene expression studies, often using cDNA microarrays, have been conducted on doxorubicin to identify genes that predict therapeutic response. capes.gov.br Such studies have identified sets of genes whose expression levels correlate with sensitivity or resistance to the drug in breast cancer. capes.gov.br For example, the overexpression of the P-gp (P-glycoprotein) transporter is a well-known marker of multidrug resistance. plos.orgnih.gov Research has shown that a critical dose of doxorubicin is required to induce significant changes in the expression profiles of genes involved in DNA repair, apoptosis, and drug metabolism in MCF-7 breast cancer cells. plos.orgnih.gov

Proteomics, the large-scale study of proteins, provides a complementary view of the cellular response. nih.gov Using techniques like 2-D DIGE and LC-MS/MS, researchers have analyzed the proteome of cancer cells after doxorubicin treatment. nih.gov These studies have revealed major drug-induced alterations in proteins involved in protein synthesis, DNA damage control, mitochondrial function, and the cytoskeleton. nih.govnih.gov For instance, doxorubicin treatment has been shown to decrease the levels of proteins involved in DNA replication and protein synthesis, while increasing proteins related to DNA damage control and oxidative stress. nih.gov Proteomic analysis has also identified that doxorubicin can affect neuronal pathways in breast cancer cells, potentially explaining some of its side effects. nih.gov

Interactive Table: Selected Genes and Proteins Modulated by Doxorubicin

This data, from studies on Doxorubicin, is indicative of the types of changes that may be observed with Detorubicin.

| Molecule Type | Name | Change in Expression | Cellular Process | Reference |

| Gene | P-gp (MDR1) | Upregulated | Drug Efflux, Resistance | plos.orgnih.gov |

| Gene | BRCA1/2 | Downregulated | DNA Repair | plos.org |

| Gene | Bcl-2 | Downregulated | Apoptosis | plos.org |

| Protein | Keratins 8, 18, 19 | Upregulated | Cytoskeleton | nih.gov |

| Protein | CDK4, AURKA, CHEK1 | Downregulated | Cell Cycle Regulation | google.com |

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations offer atomic-level insights into the interactions between detorubicin and its biological targets. nih.govarxiv.org These in silico methods are used to model the structure of the drug and its complexes with molecules like DNA and cell membranes, as well as to understand its behavior within drug delivery systems. nih.govarxiv.orgnih.gov

Density Functional Theory (DFT) is a quantum chemistry method used to calculate the molecular structure and properties of anthracyclines like doxorubicin. researchgate.net These calculations can predict bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data. researchgate.netresearchgate.net

MD simulations are particularly useful for studying dynamic processes. nih.govarxiv.org Researchers have used MD to simulate the penetration of doxorubicin into lipid bilayers, which model cell membranes. nih.govarxiv.org These simulations have shown that the drug's ability to penetrate and partition into membranes depends on the lipid composition of the bilayer. nih.govarxiv.org MD simulations have also been employed to investigate the loading and release of doxorubicin from nanocarriers like graphene and carbon nanotubes, often revealing the influence of factors like pH on these processes. rsc.orgnih.gov Furthermore, computational models have been developed to understand the interaction of doxorubicin with polymers used in nanoparticle formulations, such as polyalkylcyanoacrylate. nih.gov These models highlight the importance of electrostatic interactions and hydrogen bonds in the stability of the drug-polymer complex. nih.gov

Development of Novel Drug Delivery Systems for Preclinical Evaluation

A significant area of research for detorubicin and its analogues is the development of novel drug delivery systems to improve their therapeutic index, meaning to enhance efficacy while reducing toxicity. nih.govnih.gov Preclinical evaluation of these systems is a critical step before they can be considered for clinical use.

A variety of nanocarriers have been developed for doxorubicin, including liposomes, nanoparticles, micelles, and dendrimers. nih.govfrontiersin.org These systems are designed to improve the drug's stability, solubility, and circulation time in the body. frontiersin.org Many of these delivery systems aim to achieve targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect, which takes advantage of the leaky vasculature of tumors. nih.gov

Recent innovations include stimuli-responsive drug delivery systems that release the drug in response to specific triggers in the tumor microenvironment, such as changes in pH or redox potential. mdpi.com For example, pH-responsive systems are designed to release doxorubicin more readily in the acidic environment of tumors. mdpi.com Redox-responsive systems, on the other hand, can be triggered by the high concentration of glutathione (B108866) in cancer cells. mdpi.com

The preclinical evaluation of these novel formulations involves in vitro studies to assess their stability and drug release profiles, as well as in vivo studies in animal models to evaluate their biodistribution, antitumor activity, and toxicity. rsc.org For instance, novel polyamide nanocapsules loaded with doxorubicin have been synthesized and evaluated for targeted pulmonary delivery. rsc.org

Future Directions and Unexplored Avenues in Detorubicin Research

Identification of Novel Molecular Targets

The established mechanism of action for detorubicin, like other anthracyclines, involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This disruption of DNA synthesis is particularly effective against the rapidly dividing nature of cancer cells. Additionally, it is suggested that detorubicin produces toxic free-radical intermediates and interacts with cell membrane lipids, leading to lipid peroxidation.

However, beyond these well-understood anthracycline-class mechanisms, there is a significant lack of research into novel and specific molecular targets for detorubicin. Future investigations could focus on identifying unique protein interactions or signaling pathways that are preferentially modulated by detorubicin's specific chemical structure. Modern proteomic and genomic screening technologies could be employed to uncover whether detorubicin has a distinct target engagement profile compared to doxorubicin (B1662922) or daunorubicin (B1662515), which could, in turn, explain its specific activity and toxicity profile.

Exploration of Combination Therapies in Preclinical Settings

The use of combination chemotherapy is a standard approach in oncology to enhance efficacy and overcome drug resistance. While extensive preclinical and clinical research has been conducted on combining doxorubicin with a multitude of other agents, there is a notable absence of such studies for detorubicin in the accessible scientific literature.

A review of chemotherapy for malignant pleural mesothelioma noted a 26% response rate for detorubicin as a single agent in one unconfirmed study. nih.govascopubs.org However, the potential for synergistic effects when combined with other chemotherapeutics, targeted agents, or immunotherapies remains an unexplored field. Future preclinical research is needed to investigate detorubicin in combination regimens. Such studies would be essential to determine if detorubicin could fill a niche in combination protocols for specific cancer types, potentially offering an advantage over other anthracyclines in certain contexts.

Design of Detorubicin Analogs with Modified Mechanistic Profiles

The development of analog compounds is a common strategy to improve the therapeutic index of a drug, either by enhancing its efficacy or reducing its toxicity. Research into the history of anthracyclines shows that minor structural changes can alter biological activity. wikipedia.org For instance, doxorubicin itself was developed from a mutated strain of Streptomyces peucetius that produced daunorubicin. wikipedia.org

While thousands of analogs of doxorubicin have been synthesized and studied over the years, there is no readily available research on the design, synthesis, or evaluation of detorubicin analogs. wikipedia.org Future research could focus on creating derivatives of detorubicin with modifications aimed at:

Reducing Cardiotoxicity: A 1979 comparative study in rabbits found that detorubicin produced severe cardiomyopathy, similar to doxorubicin and daunorubicin. nih.gov Designing analogs that retain anti-tumor activity while minimizing cardiac muscle damage would be a critical goal.

Overcoming Resistance: Developing analogs that can evade the mechanisms of drug resistance that affect other anthracyclines.

Altering Pharmacokinetic Properties: Modifying the structure to improve drug delivery to tumor tissues and optimize its metabolic pathway.

Systematic chemical modification of the detorubicin structure and subsequent screening could lead to new chemical entities with more favorable pharmacological profiles.

Investigations into Emerging Biological Effects

The understanding of how anthracyclines induce cell death and toxicity is continually evolving. For example, mechanisms like ferroptosis are now being implicated in doxorubicin-induced cardiotoxicity. However, specific investigations into the emerging biological effects of detorubicin are absent from the current body of scientific literature.

Future research could explore whether detorubicin has unique effects on cellular processes beyond DNA damage, such as:

Immunomodulation: Investigating if detorubicin can stimulate an anti-tumor immune response.

Metabolic Reprogramming: Determining if it has distinct effects on cancer cell metabolism.

Epigenetic Modifications: Assessing its role in altering gene expression through epigenetic mechanisms.

Such studies would be vital to build a comprehensive biological profile of detorubicin and could uncover novel therapeutic applications.

Contribution of Detorubicin Research to General Anthracycline Understanding

Given the limited volume of dedicated research, the contribution of detorubicin studies to the general understanding of anthracyclines has been minimal to date. The primary role of detorubicin in the scientific literature has been as a comparator in early toxicological and clinical studies with other anthracyclines. nih.gov These studies confirmed that its toxicity profile, particularly cardiotoxicity, was similar to that of its parent compounds. nih.gov

For detorubicin research to contribute more significantly to the broader field of anthracycline pharmacology, a renewed and systematic investigation into its unique properties is required. Should future studies reveal distinct molecular targets, mechanisms of action, or a unique clinical efficacy and safety profile, the findings could provide valuable insights into the structure-activity relationships of the entire anthracycline class. This could ultimately inform the design of future generations of anthracycline-based chemotherapeutics with improved properties. Without such dedicated research, detorubicin will likely remain a minor footnote in the history of this important class of anti-cancer drugs.

Q & A

Basic Research Questions

Q. How can researchers design a robust experimental framework to evaluate Detorubicin’s mechanism of action in preclinical models?

- Methodological Answer :

- Begin with in vitro assays (e.g., cytotoxicity via MTT assays, apoptosis via flow cytometry) to establish baseline efficacy .

- Use animal models (e.g., xenograft tumors) to assess pharmacokinetics and biodistribution. Ensure proper controls (e.g., saline/vehicle groups) and randomization to minimize bias .

- Apply molecular profiling (e.g., RNA sequencing, proteomics) to identify pathways modulated by Detorubicin. Validate findings using siRNA/CRISPR knockdowns .

Q. What statistical approaches are recommended for analyzing contradictory data on Detorubicin’s efficacy across different cancer subtypes?

- Methodological Answer :

- Perform meta-analysis to aggregate data from independent studies, using tools like RevMan or R’s

metaforpackage. Address heterogeneity via subgroup analysis (e.g., hormone receptor status, tumor stage) . - Apply sensitivity analysis to assess the impact of outliers or study quality (e.g., risk-of-bias assessments via ROBINS-I) .

- Use Bayesian hierarchical models to account for variability in experimental conditions (e.g., dosing schedules, model systems) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Detorubicin’s cardiotoxicity profile reported across preclinical and clinical studies?

- Methodological Answer :

- Conduct comparative pharmacokinetic studies to identify species-specific metabolic differences (e.g., human vs. murine CYP450 enzymes) using LC-MS/MS .

- Implement biomarker panels (e.g., troponin I, NT-proBNP) in longitudinal clinical trials to correlate toxicity with plasma drug levels .

- Use in silico models (e.g., Quantitative Systems Pharmacology) to simulate human cardiac responses based on preclinical data .

- Data Triangulation : Cross-validate findings with histopathology (e.g., myocardial fibrosis grading) and echocardiography .

Q. What strategies optimize Detorubicin’s tumor targeting while minimizing off-target effects in combination therapies?

- Methodological Answer :

- Develop nanoparticle-based delivery systems (e.g., liposomes, albumin-bound formulations) to enhance tumor accumulation. Characterize particle size, zeta potential, and drug release profiles .

- Use synergy screening (e.g., Chou-Talalay method) to identify combinatorial regimens with tyrosine kinase inhibitors or immunotherapies .

- Employ tumor microenvironment modulation (e.g., hypoxia-responsive prodrugs) to potentiate Detorubicin’s activity .

Q. How should researchers address variability in Detorubicin’s metabolic stability across in vitro and in vivo models?

- Methodological Answer :

- Perform microsomal stability assays (human/rodent liver microsomes) to quantify metabolic clearance rates. Compare with physiologically based pharmacokinetic (PBPK) modeling .

- Validate findings using genetically engineered models (e.g., CYP3A4-knockout mice) to isolate enzyme-specific contributions .

- Incorporate population pharmacokinetics in clinical trials to assess interpatient variability .

Methodological Frameworks for Detorubicin Studies

| Framework | Application | Example |

|---|---|---|

| PICO | Defining research scope | Population: HER2+ breast cancer; Intervention: Detorubicin + trastuzumab |

| FINER | Evaluating feasibility/novelty | Feasible: Access to PDX models; Novel: First study in triple-negative NSCLC |

| PRISMA | Systematic review reporting | Meta-analysis of Detorubicin’s hematological toxicity across 15 trials |

| ICH Guidelines | Clinical trial design | Phase I dose-escalation using 3+3 design with DLT monitoring |

Key Considerations for Reproducibility

- Experimental Replication : Document detailed protocols (e.g., drug formulation, storage conditions) in supplementary materials .

- Data Transparency : Share raw datasets (e.g., RNA-seq files) via repositories like GEO or PRIDE .

- Ethical Compliance : Obtain IRB/IACUC approvals for human/animal studies, with explicit inclusion/exclusion criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.